molecular formula C20H29N7O2 B11504469 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](propyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](propyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11504469
M. Wt: 399.5 g/mol
InChI Key: VBMDGQOUPNYWEM-UHFFFAOYSA-N
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Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound features a tetrazole ring, which is known for its stability and reactivity, making it a valuable component in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions The resulting tetrazole is then coupled with a propylacetamido group through an amide bond formation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form a tetrazole N-oxide.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation can be used.

Major Products Formed

    Oxidation: Tetrazole N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its stability and reactivity.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. Additionally, the amide groups can form hydrogen bonds with biological molecules, potentially influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-TETRAZOLYL)-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but lacks the propylacetamido group.

    1-[2-(5-AMINO-1H-TETRAZOL-1-YL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but lacks the propyl group.

Uniqueness

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of both the tetrazole ring and the propylacetamido group, which may confer specific reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C20H29N7O2

Molecular Weight

399.5 g/mol

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-propylamino]-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H29N7O2/c1-3-13-26(17(28)14-27-19(21)23-24-25-27)20(11-7-4-8-12-20)18(29)22-16-10-6-5-9-15(16)2/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3,(H,22,29)(H2,21,23,25)

InChI Key

VBMDGQOUPNYWEM-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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